molecular formula C27H26N2OS2 B11520049 N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide

N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide

Cat. No.: B11520049
M. Wt: 458.6 g/mol
InChI Key: ZLTGMIMOGYWART-UHFFFAOYSA-N
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Description

N-{2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide is a complex organic compound with a molecular formula of C27H26N2OS2 This compound is characterized by the presence of a benzothiazole ring, a cyclohexane carboxamide group, and a diphenylmethyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Diphenylmethyl Sulfanyl Group: The diphenylmethyl sulfanyl group can be introduced via a nucleophilic substitution reaction, where a diphenylmethyl halide reacts with a thiol group on the benzothiazole ring.

    Attachment of Cyclohexanecarboxamide Group: The final step involves the coupling of the benzothiazole derivative with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Nitrated or halogenated benzothiazole derivatives.

Scientific Research Applications

N-{2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide: Shares the diphenylmethyl sulfanyl group but differs in the rest of the structure.

    2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide: Contains a similar sulfanyl group but has different heterocyclic rings.

Uniqueness

N-{2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide is unique due to the combination of its benzothiazole ring, cyclohexanecarboxamide group, and diphenylmethyl sulfanyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H26N2OS2

Molecular Weight

458.6 g/mol

IUPAC Name

N-(2-benzhydrylsulfanyl-1,3-benzothiazol-6-yl)cyclohexanecarboxamide

InChI

InChI=1S/C27H26N2OS2/c30-26(21-14-8-3-9-15-21)28-22-16-17-23-24(18-22)31-27(29-23)32-25(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-2,4-7,10-13,16-18,21,25H,3,8-9,14-15H2,(H,28,30)

InChI Key

ZLTGMIMOGYWART-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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